1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 79138-28-6
VCID: VC2402410
InChI: InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3
SMILES: CN1C=CC=C(C1=O)C=O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

CAS No.: 79138-28-6

Cat. No.: VC2402410

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde - 79138-28-6

Specification

CAS No. 79138-28-6
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 1-methyl-2-oxopyridine-3-carbaldehyde
Standard InChI InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3
Standard InChI Key XOMXAUOIYFSKIE-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C=O
Canonical SMILES CN1C=CC=C(C1=O)C=O

Introduction

Chemical Structure and Properties

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is characterized by its heterocyclic structure containing a pyridine-like ring with specific functional groups. The compound features a carbonyl group at position 2, creating the pyridone structure, a formyl group at position 3, and a methyl substituent on the nitrogen atom.

Physical and Chemical Properties

The compound possesses the following physical and chemical properties:

PropertyValue
CAS Number79138-28-6
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
Physical StateSolid
Storage ConditionsInert atmosphere, 2-8°C
Typical Commercial Purity95-98%

Structural Identifiers

Various identifiers are used in chemical databases to uniquely identify this compound:

Identifier TypeValue
IUPAC Name1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
InChIInChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3
InChIKeyXOMXAUOIYFSKIE-UHFFFAOYSA-N
SMILESCN1C=CC=C(C1=O)C=O

The structure features a pyridone ring with a formyl group (aldehyde) at position 3, making it highly reactive for various chemical transformations .

Synthesis Methods

Several synthetic routes have been developed to produce 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, with the most common method involving formylation reactions of suitable precursors.

Vilsmeier-Haack Reaction

The primary method for synthesizing this compound involves the Vilsmeier-Haack reaction, which uses N-methyl-2(1H)-pyridone as the starting material:

  • N-methyl-2(1H)-pyridone is treated with a formylating reagent system consisting of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)

  • The reaction typically proceeds at controlled temperatures (80-90°C)

  • After workup and purification, the desired 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is obtained

This method allows for regioselective formylation at the C-3 position due to the electronic properties of the pyridone ring.

Alternative Synthetic Approaches

Alternative approaches to the synthesis of this compound have been reported in the literature, including:

  • Direct functionalization of appropriately substituted pyridine derivatives

  • Ring-forming reactions starting from acyclic precursors

  • Transformation of related heterocyclic compounds with suitable functional groups

These methods vary in efficiency, yield, and scalability depending on the specific reagents and conditions employed.

Applications in Organic Chemistry

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds.

Heterocyclic Synthesis

The compound is utilized as a precursor for the synthesis of various heterocyclic systems including:

  • Functionalized pyridones with diverse substituents

  • Fused heterocyclic systems containing the pyridone moiety

  • Pyridines, pyrimidines, and pyrazoles

  • Complex multicyclic structures with potential biological activity

These transformations typically exploit the reactive formyl group at the C-3 position.

Synthetic Applications

Specific synthetic applications of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde include:

  • Condensation reactions with various nucleophiles to introduce new functional groups

  • Aldol condensations leading to unsaturated derivatives

  • Knoevenagel condensations with active methylene compounds

  • Reductive amination reactions to introduce amino functionality

  • Grignard reactions for carbon-carbon bond formation

These reactions allow for significant structural diversification and provide access to libraries of compounds for medicinal chemistry and materials science applications.

Biological Activities

Although limited research exists on the direct biological activity of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde itself, several studies have investigated its potential properties and those of its derivatives.

Antimicrobial Properties

Initial investigations suggest that 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde may possess:

  • Antifungal properties against certain fungal species

  • Antibacterial activity against select bacterial strains

Derivatives with Biological Activity

Compounds synthesized using 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a building block have shown various biological activities:

  • Some pyridone derivatives have exhibited enzyme inhibitory activities

  • Related structures have been investigated as potential pharmaceutical agents

  • Certain derivatives have shown promise in antimicrobial and antiviral applications

For example, research has explored pyridinone-based compounds as potential inhibitors of various biological targets, including certain kinases and receptors .

Chemical Reactivity

The reactivity of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is primarily governed by its functional groups, particularly the aldehyde moiety at position 3.

Reactivity of the Formyl Group

The formyl (aldehyde) group at position 3 is highly reactive toward nucleophiles and can participate in various reactions:

  • Addition reactions with nucleophiles

  • Condensation reactions with amines and hydrazines

  • Wittig and related reactions for olefination

  • Reduction to hydroxymethyl derivatives

  • Oxidation to corresponding carboxylic acids

These transformations provide access to a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science.

Reactivity of the Pyridone Core

The pyridone core structure itself can undergo various transformations:

  • N-alkylation or N-acylation reactions

  • Electrophilic substitution reactions at available positions

  • Metal-catalyzed coupling reactions

  • Cycloaddition reactions

The combination of reactivity at both the formyl group and the pyridone core makes this compound a versatile synthetic intermediate.

SupplierPackage SizeTypical PurityPrice Range (USD)
Matrix Scientific0.5g - 5g95-98%$400 - $1500
AK Scientific100mg - 1g95-98%$322 - $417
Various Others100mg - 25g95-98%Variable

Prices may vary based on quantity, purity specifications, and supplier .

Product Specifications

Commercial products typically specify:

  • Purity level (often 95-98%)

  • Physical appearance

  • Spectroscopic data (NMR, IR, MS) for identity confirmation

  • Batch-specific certificates of analysis

  • Storage and handling recommendations

These specifications ensure consistency and reliability for research applications .

Related Compounds

Several structurally related compounds share similarities with 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde and deserve mention for comparative purposes.

Structural Analogs

Notable structural analogs include:

  • 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (the non-N-methylated version)

  • N-Methyl-3-formyl-2(1H)-pyridinethione (the thio analog)

  • Various substituted pyridones with different functional groups

  • 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid (a more complex derivative)

These compounds often share similar chemical behaviors while exhibiting distinct reactivity patterns .

Comparison with N-Methyl-3-formyl-2(1H)-pyridinethione

The thio analog, N-Methyl-3-formyl-2(1H)-pyridinethione, differs in having a sulfur atom instead of oxygen at the 2-position:

Property1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehydeN-Methyl-3-formyl-2(1H)-pyridinethione
Molecular FormulaC₇H₇NO₂C₇H₇NOS
Molecular Weight137.14 g/mol153.20 g/mol
CAS Number79138-28-661856-47-1
Ionization EnergyNot reported7.5 eV (PE method)

The thio derivative shows distinct electronic properties and reactivity compared to the oxo compound .

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